4-Fluoro-2,6-dimethoxybenzaldehyde

Beschreibung

BenchChem offers high-quality 4-Fluoro-2,6-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,6-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

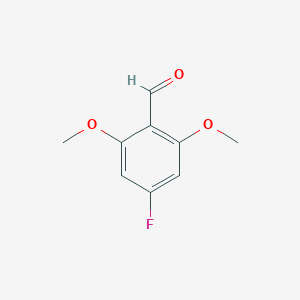

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGUCRFULNNZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2,6-dimethoxybenzaldehyde

Executive Summary

4-Fluoro-2,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups flanking a formyl functional group, imparts specific steric and electronic properties that are highly valuable in the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, structural features, physicochemical properties, synthesis, and applications, with a particular focus on its role in medicinal chemistry and drug development. The information herein is collated and synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and practical utility for professionals in the field.

Chemical Identity and Structure

IUPAC Name and Key Identifiers

The formal IUPAC name for this compound is 4-Fluoro-2,6-dimethoxybenzaldehyde .[1] It is systematically named by identifying the parent benzaldehyde structure and numbering the ring such that the aldehyde group is at position 1, with the substituents following the lowest possible numbering scheme.

Key chemical identifiers are crucial for unambiguous database searching and regulatory compliance:

-

CAS Number: 139549-11-4[1]

-

Molecular Formula: C₉H₉FO₃[1]

-

PubChem CID: 15385138[1]

-

Synonyms: 2,6-dimethoxy-4-fluorobenzaldehyde[1]

Molecular Structure and Representation

The structure consists of a benzene ring substituted with a formyl group (-CHO), a fluorine atom at the para-position (C4), and two methoxy groups (-OCH₃) at the ortho-positions (C2 and C6). The ortho-methoxy groups exert a significant steric influence on the aldehyde, which can direct reactivity in subsequent synthetic steps. Electronically, the methoxy groups are electron-donating through resonance, while the fluorine atom is electron-withdrawing via induction, creating a unique electronic environment on the aromatic ring.

Caption: 2D Structure of 4-Fluoro-2,6-dimethoxybenzaldehyde.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and biological assays.

| Property | Value | Source |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 268.4±35.0 °C (Predicted) | [3] |

| Density | 1.201±0.06 g/cm³ (Predicted) | [3] |

| SMILES | COC1=CC(=CC(=C1C=O)OC)F | [1] |

| InChIKey | HOGUCRFULNNZBQ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of polysubstituted benzaldehydes like 4-Fluoro-2,6-dimethoxybenzaldehyde requires regioselective control. A common and effective strategy is the ortho-lithiation (also known as directed metalation) of a suitably substituted benzene precursor, followed by formylation.

General Synthetic Workflow

The synthesis logically begins with a precursor that contains the fluoro and dimethoxy functionalities, such as 1-fluoro-3,5-dimethoxybenzene. The methoxy groups are powerful ortho-directing groups for lithiation. Treatment with a strong organolithium base, like n-butyllithium (n-BuLi), selectively deprotonates the C2 position due to the synergistic directing effect of the two adjacent methoxy groups. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Caption: General workflow for the synthesis via ortho-lithiation.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on established methodologies for analogous transformations.[4] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-fluoro-3,5-dimethoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiathion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 3 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-2,6-dimethoxybenzaldehyde.

Applications in Research and Development

The strategic placement of reactive and modulating functional groups makes 4-Fluoro-2,6-dimethoxybenzaldehyde a valuable intermediate in medicinal chemistry.

Role as a Key Building Block

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Aldol and related condensation reactions: To form α,β-unsaturated systems.

-

Oxidation and reduction: To form the corresponding carboxylic acid or benzyl alcohol.

The fluorine atom is a bioisostere for a hydrogen atom but possesses significantly different electronic properties. Its inclusion in a drug candidate can modulate metabolic stability, pKa, and binding affinity to target proteins.[5]

Precursor in Pharmaceutical Synthesis

This aldehyde is a precursor for synthesizing more complex molecules, particularly those targeting neurological disorders or used in the development of novel agrochemicals.[6] The unique electronic and steric properties conferred by its substituents allow for the fine-tuning of molecular structures to enhance biological activity.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

GHS Hazard Statements:

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P317: IF SWALLOWED: Get medical help.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] A full Safety Data Sheet (SDS) should be consulted before handling.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15385138, 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96404, 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69175, 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-2,6-dimethoxybenzaldehyde (C9H9FO3). Retrieved from [Link]

- Google Patents. (2013). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). Conference Brochure. Retrieved from [Link]

-

Semantic Scholar. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzaldehyde, 4-fluoro-2,6-dimethoxy- | 139549-11-4 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 4-Fluoro-2,6-dimethoxybenzaldehyde: Pathways, Mechanisms, and Protocols

Introduction & Strategic Overview

Significance of 4-Fluoro-2,6-dimethoxybenzaldehyde

4-Fluoro-2,6-dimethoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy groups and an electron-withdrawing fluorine atom, makes it a valuable precursor in the fields of medicinal chemistry and materials science. The aldehyde group provides a reactive handle for a multitude of transformations, while the fluoro and methoxy substituents modulate the electronic properties, lipophilicity, and metabolic stability of the resulting target compounds. The strategic incorporation of fluorine is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2]

Core Synthetic Challenge: Regiocontrol in Aromatic Formylation

The primary challenge in synthesizing 4-Fluoro-2,6-dimethoxybenzaldehyde lies in achieving absolute regiocontrol during the formylation step. The starting precursor, 1-fluoro-3,5-dimethoxybenzene, possesses two types of activated positions for electrophilic substitution: the C2/C6 positions (ortho to both methoxy groups) and the C4 position (para to both methoxy groups, but already substituted with fluorine). Classical electrophilic formylation methods, such as the Vilsmeier-Haack or Rieche reactions, often yield mixtures of isomers when applied to highly activated, multi-substituted benzene rings, complicating purification and reducing overall yield.[3] Therefore, the selection of a synthetic strategy that can unambiguously install the formyl group at the C2 position is paramount.

Strategic Approach: Directed ortho-Metalation as the Method of Choice

To overcome the challenge of regioselectivity, the most robust and field-proven strategy is Directed ortho-Metalation (DoM). This approach utilizes the powerful directing ability of the two methoxy groups to activate the C-H bond at the C2 position for deprotonation by a strong organolithium base.[4][5] The resulting aryllithium intermediate is then trapped (quenched) with an appropriate electrophile to introduce the formyl group. This method is highly efficient, regioselective, and has become the standard for preparing 2,6-dialkoxybenzaldehydes and their analogues.[4][6]

This guide provides a detailed exploration of the Directed ortho-Metalation pathway, including its mechanistic underpinnings and a comprehensive, step-by-step laboratory protocol. Alternative electrophilic formylation methods are also discussed to provide a comparative analysis of their potential efficacy and limitations.

Primary Synthesis Pathway: Directed ortho-Metalation (DoM)

The DoM pathway is the recommended and most reliable method for the synthesis of 4-Fluoro-2,6-dimethoxybenzaldehyde. It proceeds in two conceptual stages: preparation of the key precursor followed by the core lithiation-formylation reaction.

Mechanistic Rationale: The Power of Convergent Directing Groups

The success of the DoM strategy hinges on the ability of the two methoxy groups at the C1 and C3 positions (relative to the fluorine at C4, making them C2 and C6 in the final product nomenclature) of the benzene ring to direct the metalation to the shared ortho position (C2). Organolithium bases, such as n-butyllithium (n-BuLi), coordinate to the Lewis basic oxygen atoms of the methoxy groups. This coordination brings the alkyl base into proximity with the C2-H bond, lowering the activation energy for deprotonation and forming a thermodynamically stable five-membered ring-like transition state.[7] This effect, exerted by both methoxy groups, strongly favors lithiation at the C2 position over any other site on the ring. The subsequent reaction of the generated nucleophilic aryllithium species with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), is rapid and efficient.[5][6]

Synthesis of the Key Precursor: 1-Fluoro-3,5-dimethoxybenzene

While commercially available, the synthesis of the starting material, 1-fluoro-3,5-dimethoxybenzene, is straightforward from common laboratory reagents should a custom synthesis be required. A typical route involves the methylation of 3,5-difluorophenol followed by a nucleophilic aromatic substitution of one fluorine atom with a methoxy group, or starting from phloroglucinol derivatives. For the purpose of this guide, we will assume the precursor is available.

The Core Transformation: Lithiation and Formylation of 1-Fluoro-3,5-dimethoxybenzene

This step represents the core of the synthesis, where the aldehyde functionality is introduced with high precision.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Fluoro-3,5-dimethoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Solution: In the flask, dissolve 1-Fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be observed as a slight color change.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Reaction Quench: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-Fluoro-2,6-dimethoxybenzaldehyde as a solid.

Critical Process Parameters and Causality

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the base and the aryllithium intermediate.[8]

-

Low Temperature Control (-78 °C): The lithiation is performed at low temperatures to prevent side reactions, such as the degradation of the organolithium reagent or reaction with the THF solvent. It also ensures the stability of the aryllithium intermediate.

-

Choice of Base: n-BuLi is a sufficiently strong base for this deprotonation. More hindered bases like LDA (lithium diisopropylamide) could also be used but are not typically necessary for such an activated substrate.[6]

-

DMF as Electrophile: DMF is an excellent and inexpensive formylating agent for organolithium compounds. The reaction proceeds via nucleophilic attack on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate during aqueous workup to release the aldehyde.

Workflow Diagram: Directed ortho-Metalation Pathway

Caption: Directed ortho-metalation pathway for the synthesis of the target compound.

Alternative Synthetic Considerations

While DoM is the superior method, it is instructive for researchers to understand alternative formylation techniques and their limitations for this specific substrate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10] The Vilsmeier reagent is a relatively weak electrophile, and its reaction with 1-fluoro-3,5-dimethoxybenzene would be governed by the powerful ortho, para-directing effects of the methoxy groups.

Regioselectivity Analysis:

-

C2/C6 Positions: Highly activated due to being ortho to two methoxy groups.

-

C4 Position: Activated by being para to two methoxy groups, but this position is already blocked by fluorine.

-

Steric Hindrance: The C2 position is sterically hindered by the two adjacent methoxy groups.

For 1,3-dimethoxybenzene itself, Vilsmeier-Haack formylation predominantly yields the 2,4-dimethoxybenzaldehyde isomer, indicating a preference for the less sterically hindered para position.[3] Given this precedent, it is highly probable that the reaction on 1-fluoro-3,5-dimethoxybenzene would be sluggish and/or non-selective, making it an inefficient route to the desired 2,6-disubstituted product.

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[6][11] This method generates a more reactive electrophile than the Vilsmeier-Haack reaction. However, it is also subject to the same regiochemical directing effects and steric hindrance factors, making it unlikely to provide the desired 4-fluoro-2,6-dimethoxybenzaldehyde with high selectivity. For 1,3-dimethoxybenzene, the Rieche reaction is known to produce a mixture of 2,4- and 2,6-dimethoxybenzaldehyde, requiring chromatographic separation.[3]

Comparative Summary of Synthesis Pathways

| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction | Rieche Formylation |

| Key Reagent | n-Butyllithium (pyrophoric) | POCl₃ / DMF (corrosive) | TiCl₄ / Cl₂CHOMe (corrosive, moisture sensitive) |

| Temperature | Cryogenic (-78 °C) | 0 °C to Room Temperature | Low Temperature (e.g., 0 °C) |

| Regioselectivity | Excellent (>98% for 2-position) | Poor (Likely favors other isomers) | Poor (Known to give mixtures) |

| Yield | Good to Excellent | Low to Moderate (for desired isomer) | Low to Moderate (for desired isomer) |

| Primary Advantage | Unambiguous regiochemical control[4][5] | Milder temperature conditions | Can be effective for some substrates |

| Primary Disadvantage | Requires strict anhydrous/inert techniques | Poor regioselectivity for this substrate[3] | Poor regioselectivity, harsh Lewis acid[3] |

Conclusion: Pathway Selection and Optimization

For researchers, scientists, and drug development professionals requiring reliable access to 4-Fluoro-2,6-dimethoxybenzaldehyde, the Directed ortho-Metalation (DoM) pathway is the unequivocally superior choice. Its ability to deliver the target molecule with near-perfect regioselectivity obviates the need for challenging isomeric separations and maximizes overall process efficiency. While requiring specialized techniques for handling pyrophoric and moisture-sensitive reagents, the protocol is robust, scalable, and validated across a wide range of substituted alkoxybenzenes. The alternative electrophilic formylation methods, while mechanistically important, are not practical for the efficient synthesis of this specific, highly substituted pattern due to a lack of regiochemical control.

Decision-Making Workflow for Synthesis

Caption: Logical workflow for selecting the optimal synthesis pathway.

References

-

Nikolaenkova, E.B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089–1091.

-

Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. US Patent 4,626,601.

-

Wang, Z., et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(iii), 3-12.

-

Salway, A. H. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions, 99, 1320-1326.

-

BenchChem. (2025). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.

-

BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.

-

Botting, C., et al. (2019). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.

-

Zhuhai Aobokai Biomedical Technology Co., Ltd. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. CN Patent 105884415B.

-

Occidental Chemical Corporation. (2002). Production of 4-fluorobenzaldehyde. US Patent 6,455,739B1.

-

PubChem. 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information.

-

ChemicalBook. 2,6-Dimethoxybenzaldehyde synthesis.

-

Singh, V., et al. (2018). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene. ResearchGate.

-

Olah, G. A., et al. (1986). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Organic Chemistry, 51(16), 3213-3215.

-

Imperio, D., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta.

-

Organic Chemistry Portal. Formylation - Common Conditions.

-

NROChemistry. Vilsmeier-Haack Reaction.

-

Cousins, D. L., et al. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online.

-

Elf Atochem S.A. (1995). Process for formylation of aromatic compounds. US Patent 5,457,239A.

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.

-

Ohsawa, K., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Journal of Organic Chemistry, 78(7), 3438-44.

-

Campbell, M. G., & Ritter, T. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Methods Primers, 1(47).

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

El'tsov, A. V., et al. (1988). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate.

-

Wang, J. (2016). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks.

-

Fisher Scientific. 2,6-Dimethoxybenzaldehyde, 98+%.

-

University of Michigan. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.

-

Sigma-Aldrich. Greener Solvent Alternatives.

-

ScienceMadness Discussion Board. (2009). Vilsmeier–Haack reaction.

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

-

Chem-Impex International. 2,4-Dimethoxybenzaldehyde.

-

Smeets, S. (2009). Synthetic pathways en route towards desirable transfer agents. ResearchGate.

-

The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube.

-

Supporting Information. Synthesis of 2,5-dihydroxybenzaldehyde.

-

Wikipedia. Vilsmeier–Haack reaction.

-

Organic Syntheses. Preparation of Aldehydes from Grignard Reagents.

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Fluoro-2,6-dimethoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2,6-dimethoxybenzaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and process chemistry. Poor solubility can hinder formulation, bioavailability, and synthetic efficiency. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-2,6-dimethoxybenzaldehyde, a valuable substituted benzaldehyde intermediate. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it provides a robust, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their applications.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical research and fine chemical synthesis, understanding and controlling the solubility of molecular entities is paramount. 4-Fluoro-2,6-dimethoxybenzaldehyde is a key building block whose utility in multi-step syntheses is directly influenced by its ability to dissolve in various organic solvents. A thorough grasp of its solubility profile enables chemists to:

-

Optimize Reaction Conditions: Selecting a solvent that fully dissolves reactants ensures homogenous reaction kinetics, leading to higher yields and purity.

-

Streamline Purification Processes: Knowledge of differential solubility is the basis for crystallization, precipitation, and chromatographic separations.

-

Inform Formulation Development: For compounds intended for biological applications, solubility in relevant media is a critical determinant of bioavailability.

This guide serves as a foundational resource for scientists, providing both the theoretical underpinnings and the practical methodologies to master the solubility of 4-Fluoro-2,6-dimethoxybenzaldehyde.

Physicochemical Profile of 4-Fluoro-2,6-dimethoxybenzaldehyde

The solubility behavior of a molecule is dictated by its structure. The key physicochemical properties of 4-Fluoro-2,6-dimethoxybenzaldehyde are summarized below, providing the basis for solubility prediction.[1]

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2,6-dimethoxybenzaldehyde | PubChem[1] |

| CAS Number | 139549-11-4 | PubChem[1] |

| Molecular Formula | C₉H₉FO₃ | PubChem[1] |

| Molecular Weight | 184.16 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 (3x Oxygen, 1x Fluorine) | PubChem[1] |

The molecule's structure features a moderately nonpolar benzene ring, but this is significantly influenced by three polar functional groups: an aldehyde and two methoxy groups. The electronegative fluorine atom further contributes to the molecule's overall polarity. The presence of multiple oxygen atoms and a fluorine atom makes it a potent hydrogen bond acceptor, a critical factor in its interaction with protic solvents.

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[2] This means that substances with similar intermolecular forces are likely to be miscible. For 4-Fluoro-2,6-dimethoxybenzaldehyde, we must consider the balance between its polar and nonpolar characteristics when selecting a solvent.[3]

-

Polar Solvents: Solvents with large dipole moments and, particularly, those capable of hydrogen bonding (protic solvents like alcohols) are expected to be effective. The hydrogen bond accepting sites (oxygen and fluorine atoms) on the solute will interact favorably with the hydrogen bond donors of the solvent.

-

Aprotic Polar Solvents: Solvents like acetone or ethyl acetate, which have significant dipole moments but lack O-H or N-H bonds, can also be effective. They will engage in dipole-dipole interactions with the polar C=O, C-O, and C-F bonds of the solute.

-

Nonpolar Solvents: Purely nonpolar solvents, such as hexane or toluene, are predicted to be poor solvents. The energy required to break the solvent-solvent and solute-solute interactions would not be sufficiently compensated by the weak van der Waals forces established between the solute and a nonpolar solvent.

The interplay of these forces is the key determinant of solubility. The greater the disparity in intermolecular forces between the solute and solvent, the lower the mutual solubility will be.[2]

Caption: Key intermolecular forces governing solubility.

Predicted Solubility Profile

Based on these principles, the following table provides a qualitative prediction of the solubility of 4-Fluoro-2,6-dimethoxybenzaldehyde in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low | Mismatch of intermolecular forces; dominated by weak dispersion forces. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, the equilibrium or saturation shake-flask method is the gold standard for its reliability and accuracy.[4] This protocol is designed to be a self-validating system to ensure equilibrium has been reached.

Materials and Equipment

-

4-Fluoro-2,6-dimethoxybenzaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-Fluoro-2,6-dimethoxybenzaldehyde to a series of vials. The key is to ensure that a solid phase remains even after equilibrium is reached, which visually confirms saturation.[4]

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[5]

-

Sampling Over Time: To validate that equilibrium has been achieved, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[4]

-

Phase Separation: At each time point, remove the vials and allow the solid to settle. For a more robust separation, centrifuge the vials at a high speed. This step is critical to avoid contamination of the liquid phase with undissolved solid.[6]

-

Sample Filtration and Dilution: Carefully draw a specific volume of the supernatant (the clear liquid phase) using a pipette. Immediately filter it through a syringe filter into a clean vial. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of 4-Fluoro-2,6-dimethoxybenzaldehyde.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the final solubility value. Careful control of these factors is essential for reproducible and accurate results.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature is critical.[6][7]

-

Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the measured solubility. Use of high-purity materials is recommended.

-

Solid State Form (Polymorphism): Organic molecules can often crystallize in multiple forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiment.[7]

Safety and Handling

As a substituted benzaldehyde, 4-Fluoro-2,6-dimethoxybenzaldehyde requires careful handling.

-

Hazard Profile: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.[8][9]

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

Conclusion

References

-

PubChem. 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Millard, J.W., Alvarez-Nunez, F.A., & Yalkowsky, S.H. (2002). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

Palmer, D. S., Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [https://www.carlroth.com/medias/SDB-4955-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEyNjl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzg5NDM4OTk2Nzgu cGRmfGU4YjU5ZDUxZDYyZWY3YjM2YjIwY2Y4YjM3YjQ2ZDE5YjYwZGIxYjYxN2Y5YjQzYjU3YjYxZGIxYjYxN2Y5]([Link] cGRmfGU4YjU5ZDUxZDYyZWY3YjM2YjIwY2Y4YjM3YjQ2ZDE5YjYwZGIxYjYxN2Y5YjQzYjU3YjYxZGIxYjYxN2Y5)

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Kramer, C. R., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZALDEHYDE. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Glomme, A., & März, J. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

Lee, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. [Link]

-

LibreTexts. (n.d.). Solubility and Molecular Structure. [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

-

PubChem. 2-Fluoro-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemstock. (n.d.). BENZALDEHYDE Safety Data Sheet. [Link]

-

Journal of Chemical Education. (2021). Student Discovery of the Relationship between Molecular Structure, Solubility, and Intermolecular Forces. [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE Material Safety Data Sheet. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Chem-Impex. (n.d.). 2,4-Dimethoxybenzaldehyde. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

Sources

- 1. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist’s Guide to the Purity and Assay of Commercially Available 4-Fluoro-2,6-dimethoxybenzaldehyde

Introduction: The Contextual Significance of 4-Fluoro-2,6-dimethoxybenzaldehyde

4-Fluoro-2,6-dimethoxybenzaldehyde (CAS No: 139549-11-4, Molecular Formula: C₉H₉FO₃, Molecular Weight: 184.16 g/mol ) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups ortho to the aldehyde—imparts specific steric and electronic properties that are invaluable in the synthesis of complex molecular architectures. Professionals in drug development frequently utilize this intermediate for the construction of novel heterocyclic scaffolds targeting a range of therapeutic areas.

Given its role as a foundational precursor, the purity and accurate assay of this reagent are not merely matters of quality control; they are fundamental prerequisites for reproducible, high-yielding, and safe downstream synthetic operations. An uncharacterized impurity, even at low levels, can lead to intractable purification challenges, the formation of undesired side products (dystomers), and compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and quality control scientists to rigorously assess the quality of commercially available 4-Fluoro-2,6-dimethoxybenzaldehyde.

Part 1: The Purity Profile - Understanding Potential Impurities from the Synthesis Up

A robust analytical strategy is built upon a foundational understanding of how the material is made. While specific commercial synthesis routes are proprietary, they generally rely on the formylation of a substituted benzene ring. A plausible and common route is the Vilsmeier-Haack or lithiation/formylation of 1-fluoro-3,5-dimethoxybenzene. This informs the likely impurity profile.

Diagram: Potential Impurity Formation Pathways

The following diagram illustrates a simplified synthetic pathway and the potential side reactions that can introduce key impurities.

Caption: Plausible synthetic route and common points of impurity introduction.

Common Process-Related Impurities:

-

Starting Materials: Unreacted 1-fluoro-3,5-dimethoxybenzene is a primary potential impurity.

-

Related Aldehydes: The presence of 2,6-dimethoxybenzaldehyde can occur if the starting material contains non-fluorinated precursors.[2]

-

Oxidation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding 4-fluoro-2,6-dimethoxybenzoic acid. This is particularly relevant during workup or prolonged storage.

-

Isomeric Impurities: Depending on the regioselectivity of the formylation reaction, small amounts of other isomers, such as 2-fluoro-4,6-dimethoxybenzaldehyde, could potentially be formed.

Part 2: A Validated Framework for Assay and Purity Determination

A multi-technique approach is essential for a comprehensive quality assessment. No single method can simultaneously confirm identity, provide an accurate assay, and quantify all potential impurities. The following workflow represents a best-practice, self-validating system for quality control.

Diagram: Comprehensive QC Workflow

Caption: A logical workflow for the complete quality assessment of the reagent.

Part 3: Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Principle: Reversed-phase HPLC is the cornerstone for the assay of non-volatile organic molecules. It separates compounds based on their polarity. The analyte is quantified against a certified reference standard using an external standard method, providing the most accurate measure of potency (assay). The area percent of all observed peaks provides the purity profile.

Step-by-Step Protocol:

-

Standard & Sample Preparation:

-

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of 4-Fluoro-2,6-dimethoxybenzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution into a 10 mL volumetric flask with the 50:50 Acetonitrile:Water diluent.

-

Sample Preparation (0.1 mg/mL): Prepare the commercial batch sample in the same manner as the working standard.

-

-

Chromatographic Conditions:

-

The selection of a C18 stationary phase provides robust, general-purpose retention for aromatic compounds. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.[3] A mild acidic mobile phase ensures the aldehyde is in a neutral state.

-

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robustness and resolution. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides peak shape control and pH stability. |

| Mobile Phase B | Acetonitrile | Strong solvent for elution with good UV cutoff. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of the main peak and any late-eluting, more non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Enhances reproducibility of retention times. |

| Detection (UV) | 254 nm | A common wavelength for aromatic compounds; verify with a UV scan for λmax. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |

-

System Suitability:

-

Before analysis, perform five replicate injections of the Working Standard.

-

Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor between 0.8 and 1.5. This validates that the system is performing consistently.

-

-

Calculations:

-

Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Purity (% Area): (Area_MainPeak / Sum_All_Peak_Areas) * 100

-

Gas Chromatography (GC) for Orthogonal Purity Assessment

Principle: GC provides an orthogonal (different mechanism) separation technique to HPLC, ideal for confirming purity and detecting volatile impurities that may not be well-resolved by LC. Separation is based on boiling point and interaction with the stationary phase. Flame Ionization Detection (FID) offers a near-universal response for organic compounds. The development of a single, rapid GC method can be instrumental in separating isomers of substituted benzaldehydes.[4]

Step-by-Step Protocol:

-

Standard & Sample Preparation (1.0 mg/mL):

-

Accurately weigh ~10 mg of reference standard and sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Acetone or Ethyl Acetate.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-5 or equivalent (5% phenyl) | A general-purpose, robust column suitable for a wide range of compound polarities. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes in the detector. |

| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min | A standard temperature program to separate volatile impurities from the main analyte. |

| Injection | 1 µL, Split (e.g., 50:1) | Split injection prevents column overloading and ensures sharp peaks. |

Spectroscopic Identification (NMR)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure confirmation. ¹H, ¹³C, and ¹⁹F NMR each provide complementary pieces of the structural puzzle. The presence of a fluorine atom provides a highly specific ¹⁹F NMR signal, which is a powerful tool for identity confirmation.[5]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

Data Interpretation (Predicted Shifts):

-

¹H NMR:

-

Aldehyde CHO: ~10.3 ppm (singlet)

-

Aromatic CH: ~6.5-6.7 ppm (singlet or very fine triplet due to F-coupling)

-

Methoxy OCH₃: ~3.9 ppm (singlet)

-

-

¹⁹F NMR: A single peak, with a chemical shift characteristic of an aromatic C-F bond.

-

¹³C NMR: Expect 9 distinct signals, including the aldehyde carbonyl (~188 ppm), aromatic carbons (with C-F couplings), and methoxy carbons (~56 ppm).[6]

-

Trustworthiness: The acquired spectra must match the reference spectra of a certified standard. Any significant unassigned peaks indicate the presence of impurities, which can then be investigated by Mass Spectrometry.

Summary of Typical Specifications

The following table outlines a typical set of specifications for a high-purity commercial batch of 4-Fluoro-2,6-dimethoxybenzaldehyde, suitable for research and development.

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identification | Conforms to the reference spectrum | ¹H NMR / FT-IR |

| Assay | ≥ 98.0% (w/w) | HPLC |

| Purity | ≥ 99.0% (area %) | HPLC or GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Melting Point | Conforms to reference (e.g., 101-105 °C) | Melting Point Apparatus |

Conclusion

The quality of 4-Fluoro-2,6-dimethoxybenzaldehyde is a critical parameter that directly impacts the success of subsequent synthetic work. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing the multi-faceted analytical approach detailed in this guide—combining chromatographic separation (HPLC/GC) for quantitative assay with spectroscopic analysis (NMR/MS) for identity—researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This rigorous, self-validating system provides the highest degree of confidence in the material's purity and suitability for its intended use.

References

-

PubChem. 2,6-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- U.S. Patent 4,626,601. Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Nikolaenkova, E.B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089–1091. ResearchGate. [Link]

-

Yakan, H., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 269-278. ACG Publications. [Link]

-

PubChem. 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ATSDR. Analytical Methods for Formaldehyde. Agency for Toxic Substances and Disease Registry. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

Supporting Information for an organic chemistry publication. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Royal Society of Chemistry. Analytical Methods - Accepted Manuscript. [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology, 181, 114075.

-

Elguero, J., et al. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]

-

Ministry of the Environment, Japan. Analytical Methods. [Link]

Sources

- 1. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 6. rsc.org [rsc.org]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Fluoro-2,6-dimethoxybenzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth exploration of the untapped research potential of 4-Fluoro-2,6-dimethoxybenzaldehyde, a synthetic aromatic aldehyde poised for significant contributions across medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to provide not just a roadmap, but a foundational understanding of the strategic value this molecule holds. We will delve into its synthesis, characterization, and, most importantly, delineate promising avenues for investigation, complete with actionable experimental protocols.

The Strategic Importance of 4-Fluoro-2,6-dimethoxybenzaldehyde: A Molecular Blueprint for Innovation

The unique structural attributes of 4-Fluoro-2,6-dimethoxybenzaldehyde—a trifecta of a reactive aldehyde, a strategically positioned fluorine atom, and two electron-donating methoxy groups—confer upon it a distinct chemical personality. The electron-withdrawing nature of the fluorine atom, juxtaposed with the electron-donating methoxy groups, creates a nuanced electronic environment that can modulate the reactivity of the aromatic ring and the aldehyde functionality. This inherent "push-pull" electronic effect is a key design element in modern medicinal chemistry for fine-tuning drug-receptor interactions and optimizing pharmacokinetic profiles.

Table 1: Physicochemical Properties of 4-Fluoro-2,6-dimethoxybenzaldehyde [1]

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 4-fluoro-2,6-dimethoxybenzaldehyde |

| CAS Number | 139549-11-4 |

| SMILES | COC1=CC(=CC(=C1C=O)OC)F |

Synthesis and Characterization: From Precursor to Purified Product

While a direct, peer-reviewed synthesis of 4-Fluoro-2,6-dimethoxybenzaldehyde is not extensively documented, its synthesis can be logically predicated on established organic reactions. The most promising route is the Vilsmeier-Haack formylation of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene. This reaction is a cornerstone of aromatic chemistry for the introduction of a formyl group to electron-rich systems.[2][3]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add anhydrous DMF (1.5 eq.) to the cooled POCl₃ with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Aromatic Substrate Addition: Dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Fluoro-2,6-dimethoxybenzaldehyde.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for 4-Fluoro-2,6-dimethoxybenzaldehyde

| Technique | Expected Features |

| ¹H NMR | Aldehyde proton (singlet, ~10.3 ppm), aromatic protons (doublet, ~6.3 ppm, due to coupling with fluorine), methoxy protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbon (~189 ppm), aromatic carbons showing C-F coupling, methoxy carbons (~56 ppm).[4][5] |

| IR Spectroscopy | Strong C=O stretch (~1690 cm⁻¹), C-O stretches (~1200-1000 cm⁻¹), C-F stretch (~1100-1000 cm⁻¹).[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 184.05. |

Potential Research Areas: A Launchpad for Discovery

The unique structural features of 4-Fluoro-2,6-dimethoxybenzaldehyde make it a versatile building block for the synthesis of novel compounds with potential applications in several research domains.

Medicinal Chemistry: Scaffolding for Bioactive Molecules

The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[7][8][9][10][11][12] The reaction of 4-Fluoro-2,6-dimethoxybenzaldehyde with various acetophenones via a Claisen-Schmidt condensation can yield a library of novel fluorinated and methoxylated chalcones. The fluorine substituent is known to enhance the biological activity of many compounds.[8]

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reaction Setup: Dissolve 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of potassium hydroxide (2.0 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the chalcone product by TLC.

-

Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[10] These compounds are not only valuable intermediates but also exhibit a range of biological activities. Furthermore, these Schiff bases can be used as precursors for the synthesis of various heterocyclic compounds like benzimidazoles, which are known to have diverse therapeutic applications.[9]

Experimental Protocol: Synthesis of a Schiff Base

-

Reaction Mixture: In a round-bottom flask, dissolve 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

-

Product Isolation: Upon cooling, the Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization.

Reductive amination provides a direct route to synthesize secondary and tertiary amines from aldehydes.[13][14][15][16][17] Reacting 4-Fluoro-2,6-dimethoxybenzaldehyde with a primary or secondary amine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride can generate a library of novel amine derivatives for biological screening.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent like methanol or dichloromethane. Stir at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Add a reducing agent such as sodium borohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Completion: Stir the reaction for an additional 2-4 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine, which can be further purified by chromatography.

Materials Science: Building Blocks for Functional Materials

The unique electronic and photophysical properties that can arise from the strategic placement of fluorine and methoxy groups make 4-Fluoro-2,6-dimethoxybenzaldehyde an attractive starting material for the synthesis of novel functional materials.

The Knoevenagel condensation of aldehydes with active methylene compounds is a powerful tool for the synthesis of electron-deficient alkenes.[18][19][20] By reacting 4-Fluoro-2,6-dimethoxybenzaldehyde with compounds like malononitrile or ethyl cyanoacetate, it is possible to create highly conjugated systems that may exhibit interesting photophysical properties, such as fluorescence. These molecules could find applications as fluorescent probes or in organic light-emitting diodes (OLEDs).

Experimental Protocol: Knoevenagel Condensation

-

Reactants: In a round-bottom flask, combine 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a catalytic amount of a weak base like piperidine or triethylamine in a solvent such as ethanol or toluene.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

-

Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can be purified by recrystallization or column chromatography.

Conclusion: A Call to Investigation

4-Fluoro-2,6-dimethoxybenzaldehyde represents a largely unexplored yet highly promising chemical entity. Its unique substitution pattern offers a fertile ground for the development of novel molecules with significant potential in both medicinal chemistry and materials science. The synthetic pathways and research avenues outlined in this guide are intended to serve as a catalyst for further investigation. It is our firm belief that the exploration of this compound and its derivatives will lead to exciting discoveries and valuable contributions to the scientific community.

References

A comprehensive list of all sources cited within this guide will be made available to facilitate further reading and verification.

Sources

- 1. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. m.youtube.com [m.youtube.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones [ouci.dntb.gov.ua]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Reductive amination - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Strategic Utility of 4-Fluoro-2,6-dimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Fluoro-2,6-dimethoxybenzaldehyde has emerged as a particularly valuable scaffold due to its unique combination of electronic and steric properties. The presence of a fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Concurrently, the two methoxy groups at the ortho positions exert a significant steric and electronic influence, directing reaction pathways and modulating the conformation of the final molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the utilization of 4-Fluoro-2,6-dimethoxybenzaldehyde as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds. The methodologies presented herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes key data for 4-Fluoro-2,6-dimethoxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| CAS Number | 139549-11-4 | [1] |

| Appearance | Not specified, typically a solid | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Hazard Summary: 4-Fluoro-2,6-dimethoxybenzaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Bioactive Heterocycles

The aldehyde functionality of 4-Fluoro-2,6-dimethoxybenzaldehyde serves as a versatile handle for the construction of a wide array of heterocyclic systems, which form the core of many approved drugs. Two powerful and widely employed reactions in medicinal chemistry for this purpose are the Claisen-Schmidt condensation to form chalcones and the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and reliable method for the formation of α,β-unsaturated ketones, known as chalcones.[2] These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorine substituent on the benzaldehyde ring can enhance the metabolic stability and bioavailability of the resulting chalcone derivatives.

Protocol: Synthesis of a Chalcone Derivative from 4-Fluoro-2,6-dimethoxybenzaldehyde

This protocol is adapted from established procedures for similar substituted benzaldehydes and acetophenones.[2][3]

Materials:

-

4-Fluoro-2,6-dimethoxybenzaldehyde

-

A substituted or unsubstituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized water

-

Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and filtration apparatus.

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the chosen acetophenone (1.0 equivalent) and 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 equivalent) in ethanol or methanol.

-

Base Addition: To the stirred solution, add a solution of NaOH or KOH (typically a 10-50% aqueous or methanolic solution, 1.0-2.0 equivalents) dropwise at room temperature. The addition of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the chalcone product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral. The crude chalcone can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices:

-

Base Catalyst: The choice of base and its concentration can influence the reaction rate and yield. Stronger bases and higher concentrations generally lead to faster reactions but may also promote side reactions.

-

Solvent: Ethanol and methanol are common solvents as they readily dissolve the reactants and the base catalyst.

-

Temperature: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating can be employed to accelerate the reaction, particularly with less reactive substrates.

-

Purification: Recrystallization is a standard and effective method for purifying solid chalcone products, removing unreacted starting materials and byproducts.

Workflow for Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[4][5] This heterocyclic core is a prominent feature in a vast number of natural products and synthetic compounds with significant biological activities.

Protocol: Synthesis of a 1-Substituted Tetrahydro-β-carboline

This protocol is based on established general procedures for the Pictet-Spengler reaction.[4]

Materials:

-

4-Fluoro-2,6-dimethoxybenzaldehyde

-

Tryptamine or a substituted tryptamine derivative

-

Anhydrous solvent (e.g., dichloromethane, toluene, or 1,2-dichloroethane)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), or hydrochloric acid (HCl))

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions.

Procedure:

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 equivalent) in the anhydrous solvent. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate iminium ion.

-

Aldehyde Addition: To the stirred solution, add 4-Fluoro-2,6-dimethoxybenzaldehyde (1.0-1.2 equivalents).

-

Catalyst Addition: Add the acid catalyst (catalytic amount, e.g., 5-10 mol%, or in some cases, stoichiometric amounts). The acid protonates the intermediate imine, activating it for the subsequent intramolecular cyclization.

-

Reaction: Stir the reaction mixture at room temperature or with heating (reflux) for a period of 2 to 48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is essential to prevent the reversion of the iminium ion intermediate back to the starting materials.

-

Acid Catalyst: The choice of acid can significantly impact the reaction rate and yield. Stronger acids like TFA often lead to faster reactions, but milder acids may be required for sensitive substrates.

-

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents are generally preferred.

-

Temperature: The reaction temperature is substrate-dependent. While some Pictet-Spengler reactions proceed readily at room temperature, others require heating to overcome the activation energy for the cyclization step.

Workflow for Pictet-Spengler Reaction

Caption: General workflow for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Conclusion and Future Perspectives

4-Fluoro-2,6-dimethoxybenzaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the synthesis of diverse heterocyclic scaffolds with the potential for enhanced pharmacological properties. The protocols detailed in this guide for the Claisen-Schmidt condensation and the Pictet-Spengler reaction offer robust and reproducible methods for the incorporation of this key intermediate into drug discovery programs. Further exploration of its reactivity in other important synthetic transformations, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, will undoubtedly expand its utility and contribute to the development of the next generation of therapeutic agents.

References

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15385138, 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved January 25, 2026 from [Link].

-

Aktas Anil, G., & Polat, D. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. Available at: [Link]

-

Frisch, M. J., et al. (2016). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Synthesis, 48(15), 2381-2390. Available at: [Link]

-

Kallay, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-998. Available at: [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. Available at: [Link]

-

Stavrakov, G., et al. (2018). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 54(76), 10764-10767. Available at: [Link]

-